molecular formula C26H39N7O3 B10822460 1-Piperidinecarboxylic acid, 4-[[5-methyl-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]-, 1-[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]-3-pyrrolidinyl ester

1-Piperidinecarboxylic acid, 4-[[5-methyl-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]-, 1-[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]-3-pyrrolidinyl ester

Cat. No.: B10822460
M. Wt: 497.6 g/mol
InChI Key: GRDAHPJRLCTJNA-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    LY3405105: is an orally active (cyclin-dependent kinase 7). Its chemical structure is represented by the CAS number .

  • CDK7 plays a crucial role in cell cycle regulation and transcriptional control. Inhibition of CDK7 can impact cell proliferation and gene expression.
  • Preparation Methods

      Industrial Production: Information on large-scale industrial production methods is limited due to proprietary considerations.

  • Chemical Reactions Analysis

      Reactivity: LY3405105 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions used in these reactions remain undisclosed.

      Major Products: The major products resulting from these reactions are not explicitly documented.

  • Scientific Research Applications

      Chemistry: LY3405105 serves as a valuable tool for studying CDK7 function and inhibition.

      Biology: Researchers explore its impact on cell cycle progression, gene expression, and cellular responses.

      Medicine: Clinical trials investigate its potential as an anticancer agent.

      Industry: While not widely used industrially, it contributes to drug discovery efforts.

  • Mechanism of Action

      Targets: LY3405105 selectively inhibits CDK7, disrupting the cell cycle and transcription.

      Pathways: By inhibiting CDK7, it affects RNA polymerase II phosphorylation, transcription initiation, and gene expression.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C26H39N7O3

    Molecular Weight

    497.6 g/mol

    IUPAC Name

    [1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(5-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate

    InChI

    InChI=1S/C26H39N7O3/c1-18(2)22-16-27-33-23(15-19(3)28-25(22)33)29-20-8-12-31(13-9-20)26(35)36-21-10-14-32(17-21)24(34)7-6-11-30(4)5/h6-7,15-16,18,20-21,29H,8-14,17H2,1-5H3/b7-6+

    InChI Key

    GRDAHPJRLCTJNA-VOTSOKGWSA-N

    Isomeric SMILES

    CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C

    Canonical SMILES

    CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.